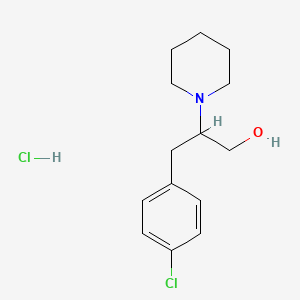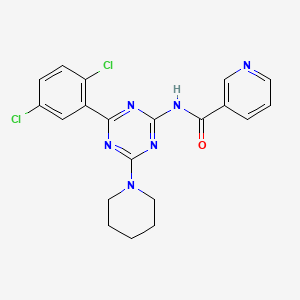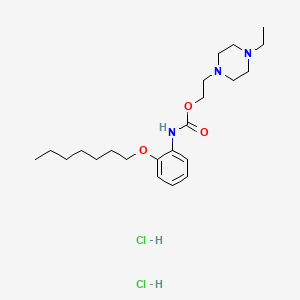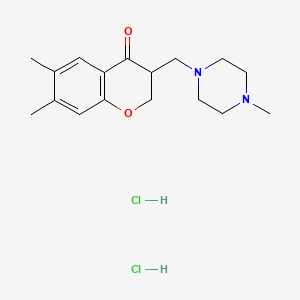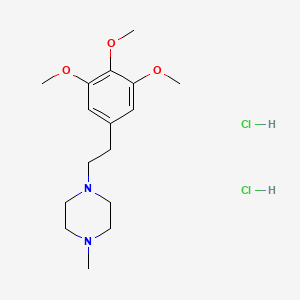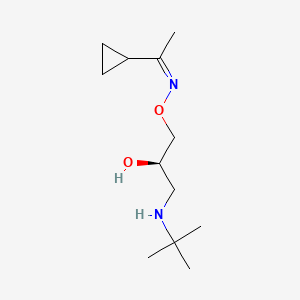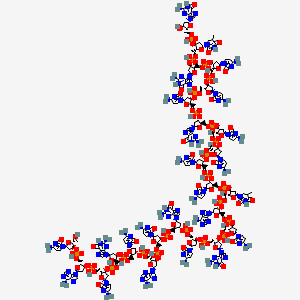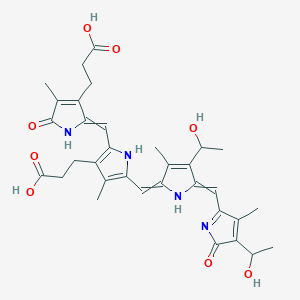
Hematobiliverdin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematobiliverdin is a derivative of hematohemin IX, formed through the oxidative cleavage of hematohemin IX. This compound is notable for its role in the metabolic pathway of heme degradation, where it serves as an intermediate product before being further reduced to bilirubin. This compound is of significant interest in biochemical research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hematobiliverdin can be synthesized through the chemical and enzymatic oxidation of hematohemin IX. The process involves oxidative cleavage in a pyridine solution in the presence of ascorbic acid, followed by esterification with boron trifluoride/methanol. This method yields various this compound esters .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic route involving oxidative cleavage and esterification provides a foundational approach that could be scaled up with appropriate modifications to reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Hematobiliverdin undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from hematohemin IX involves oxidative cleavage.
Esterification: The product of the oxidation reaction can be further esterified to form various esters of this compound.
Common Reagents and Conditions:
Oxidation: Pyridine solution, ascorbic acid.
Esterification: Boron trifluoride/methanol.
Major Products: The major products formed from these reactions include different esters of this compound, such as dimethyl esters and monomethyl ethers .
Applications De Recherche Scientifique
Hematobiliverdin has several applications in scientific research:
Chemistry: It serves as a model compound for studying the oxidative cleavage of heme and related structures.
Biology: this compound is an intermediate in the heme degradation pathway, making it relevant for studies on heme metabolism and related enzymatic processes.
Medicine: Understanding the role of this compound in heme metabolism can provide insights into conditions related to heme degradation, such as jaundice.
Mécanisme D'action
Hematobiliverdin exerts its effects through its role in the heme degradation pathway. The enzymatic oxidation of hematohemin IX by heme oxygenase produces this compound, which is then reduced by biliverdin reductase to form bilirubin. This pathway is crucial for the breakdown and recycling of heme, a component of hemoglobin and other heme-containing proteins .
Comparaison Avec Des Composés Similaires
Biliverdin: Another intermediate in the heme degradation pathway, biliverdin is structurally similar to hematobiliverdin but differs in its formation and reduction processes.
Bilirubin: The final product of heme degradation, bilirubin is formed from the reduction of biliverdin and is well-known for its role in jaundice.
Uniqueness: this compound is unique in its specific formation through the oxidative cleavage of hematohemin IX and its subsequent role as a substrate for biliverdin reductase. This distinguishes it from other heme degradation intermediates .
Propriétés
Numéro CAS |
83504-29-4 |
|---|---|
Formule moléculaire |
C33H38N4O8 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
3-[2-[[3-(2-carboxyethyl)-5-[[4-(1-hydroxyethyl)-5-[[4-(1-hydroxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O8/c1-14-20(7-9-28(40)41)25(13-26-21(8-10-29(42)43)15(2)32(44)37-26)34-22(14)11-23-16(3)30(18(5)38)27(35-23)12-24-17(4)31(19(6)39)33(45)36-24/h11-13,18-19,34-35,38-39H,7-10H2,1-6H3,(H,37,44)(H,40,41)(H,42,43) |
Clé InChI |
KGPPAFCLGBGMJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C(C)O)N3)C(C)O)C)C)CCC(=O)O)NC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



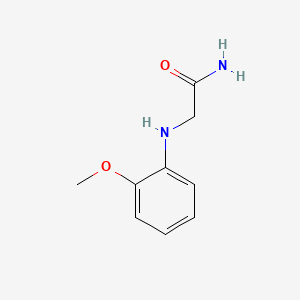
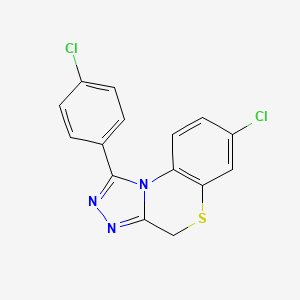
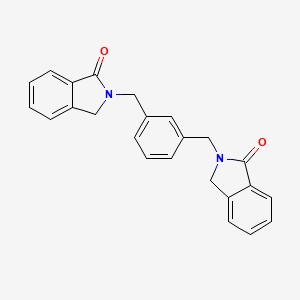
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
